2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
It is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis and inflammatory responses.
Mode of Action
The compound is synthesized via a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds .
Biochemical Pathways
The compound is used in the preparation of potent deoxycytidine kinase inhibitors . Deoxycytidine kinase is an enzyme involved in the salvage pathway of nucleotide synthesis, playing a crucial role in DNA synthesis and repair.
Result of Action
As it is used in the synthesis of compounds that inhibit deoxycytidine kinase , it may contribute to the inhibition of DNA synthesis and repair, potentially leading to cell death.
Action Environment
The suzuki-miyaura coupling reaction used to synthesize the compound is known for its mild and functional group tolerant reaction conditions , suggesting that the synthesis of the compound may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors and other bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting material for the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors . Additionally, it can react with p-methoxy aniline in the presence of DIPEA to form 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential as protein kinase Cθ inhibitors, which play a crucial role in cell signaling pathways . The compound’s impact on gene expression and cellular metabolism further underscores its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can participate in binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, it can be synthesized through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be used as a scaffold in the preparation of potent deoxycytidine kinase inhibitors
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of kinase inhibitors and other bioactive molecules highlights its significance in metabolic processes . Additionally, its effects on metabolic flux and metabolite levels provide further insights into its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization provides valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine typically involves a Suzuki coupling reaction. This reaction is performed in the presence of 4-fluorophenylboronic acid, triphenylphosphine, and a palladium (II) acetate catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Suzuki coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are essential for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities and potential pharmaceutical applications .
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.
Biological Studies: The compound is used in the study of protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with similar reactivity and applications.
2-Chloro-5-fluoropyrimidine: A simpler analog that also serves as an intermediate in pharmaceutical synthesis.
2-Chloro-4-(trifluoromethyl)pyrimidine: A compound with similar structural features but different substituents, leading to distinct chemical properties.
Uniqueness
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules with potential biological activities .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIBEUAMIMTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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